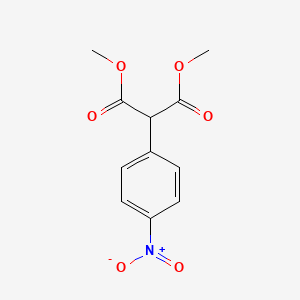

二甲基2-(4-硝基苯基)丙二酸酯

描述

Dimethyl 2-(4-nitrophenyl)malonate is a chemical compound that is part of a broader class of malonates which are known for their utility in various synthetic applications. The presence of the nitro group on the phenyl ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, involves the condensation of Meldrum's acid with 4-nitrobenzaldehyde followed by a reaction with alkyl isocyanides in the presence of alcohols, yielding excellent results . This method demonstrates the potential for synthesizing dimethyl 2-(4-nitrophenyl)malonate through similar condensation and functionalization strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to dimethyl 2-(4-nitrophenyl)malonate has been studied using X-ray diffraction methods, revealing that such molecules can exist in zwitterionic forms with significant intramolecular and intermolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of dimethyl 2-(4-nitrophenyl)malonate with other molecules.

Chemical Reactions Analysis

Dimethyl 2-(4-nitrophenyl)malonate can participate in proton transfer reactions, as evidenced by studies on similar compounds. For instance, the deprotonation processes of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile have been investigated, showing quantitative deprotonation by guanidine-like N-bases . This reactivity is indicative of the compound's potential behavior in chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-(4-nitrophenyl)malonate can be inferred from studies on related compounds. For example, the influence of polar aprotic solvents on the kinetics of proton transfer reactions from dimethyl (4-nitrophenyl)malonate has been examined, indicating that solvent effects are significant in the deprotonation processes . Additionally, the vibrational spectra of compounds with similar functional groups have been recorded and analyzed, providing insights into the vibrational properties that dimethyl 2-(4-nitrophenyl)malonate may exhibit .

科学研究应用

合成和分子结构研究

二甲基{2-[3-(4-硝基苯基)-1H-吡唑-5-基]乙基}丙二酸酯单水合物已合成,并使用核磁共振、单晶X射线衍射和从头算计算研究了其分子结构。这项研究有助于理解源自二甲基2-(4-硝基苯基)丙二酸酯的化合物的结构特性,突出了吡唑衍生物中3-互变体优于相应的5-互变体的偏好(Jiménez-Cruz等,2003)。

有机金属化学

二甲基丙二酸酯与3-硝基邻苯二腈的反应导致了二甲基-(2,3-二氰苯基)丙二酸酯的制备。该化合物与二价金属盐发生环四聚反应,生成非外围取代的四(二己基丙二酸酯)Cu(II)、Pd(II)和Co(II)酞菁。这种合成展示了在有机金属化学领域的应用,为创造在材料科学和催化中具有潜力的化合物提供了一条途径(Korkut et al., 2011)。

碳取代基引入

使用二甲基丙二酸酯作为一碳源和连接剂开发了一种新的方法,用于在芳香族硝基化合物上引入各种官能团。这种方法对于源自二甲基丙二酸酯的酯基的脱羧具有重要意义,展示了其在合成有机化学中修改芳香族化合物中的实用性(Selvakumar et al., 2001)。

不对称催化

由奎宁生物碱QD-4催化的二甲基丙二酸酯对β-硝基苯乙烯的不对称共轭加成已经在理论上研究。这项研究为有机催化剂在不对称合成中的机理和对映选择性提供了见解,有助于开发更高效的催化过程(Jiang et al., 2014)。

有机反应中的Podand溶剂

探索了三(氧烷基)苯基硅烷和三(氧烷基)磷酸酯作为Podand溶剂在涉及二甲基(4-硝基苯基)丙二酸酯的质子转移反应中的应用。这项研究展示了溶剂环境对反应动力学和离子产物稳定性的影响,提供了控制有机反应的新方法(Gierczyk et al., 2002)。

安全和危害

Dimethyl 2-(4-nitrophenyl)malonate is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

属性

IUPAC Name |

dimethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUABAXAUVLRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377393 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4033-88-9 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)